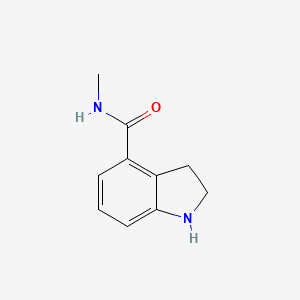
N-Methylindoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methylindoline-4-carboxamide is a nitrogen-containing heterocyclic compound. It belongs to the indoline family, which is characterized by a benzene ring fused to a pyrrole ring. The presence of the carboxamide group at the 4-position and the N-methyl group makes this compound unique. Indoline derivatives are known for their significant biological and pharmacological activities, making them valuable in medicinal chemistry and drug discovery .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Methylindoline-4-carboxamide can be synthesized through various methods. One common approach involves the reduction of indole derivatives. Another method is the intramolecular Diels–Alder synthesis, which forms the indoline ring system. Catalytic synthesis methods, including stereoselective syntheses, are also employed for specific indoline isomers .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of palladium-catalyzed reactions. For example, a palladium-catalyzed Larock indole synthesis can be utilized to create the functionalized indole unit. Additionally, a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction is used to form the key pyrrolo[2,3-c]carbazole unit .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methylindoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can undergo substitution reactions at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-Methylindoline-4-amine.
Substitution: Various substituted indoline derivatives depending on the reagents used
Applications De Recherche Scientifique
N-Methylindoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of N-Methylindoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by forming hydrogen bonds with the active sites of enzymes. This interaction disrupts the normal function of the enzyme, leading to its inhibitory effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-2-carboxamide: Similar inhibitory activity against enzymes.
Indole-3-carboxamide: Exhibits similar biological properties but with different substitution patterns.
Azaindole derivatives: Similar activity against the renin enzyme.
Uniqueness
N-Methylindoline-4-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the N-methyl group and the carboxamide moiety at the 4-position enhances its inhibitory activity and makes it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C10H12N2O |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
N-methyl-2,3-dihydro-1H-indole-4-carboxamide |
InChI |
InChI=1S/C10H12N2O/c1-11-10(13)8-3-2-4-9-7(8)5-6-12-9/h2-4,12H,5-6H2,1H3,(H,11,13) |
Clé InChI |
BLWBEYILKPZRMK-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=C2CCNC2=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Fluorophenyl)-5,5-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B11790898.png)

![2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]-N-propan-2-ylbutanamide](/img/structure/B11790911.png)
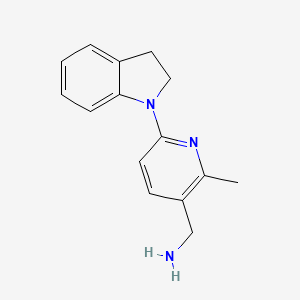

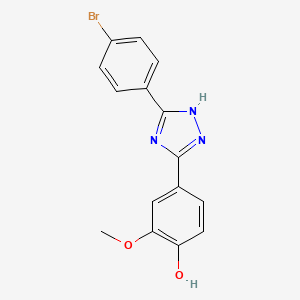
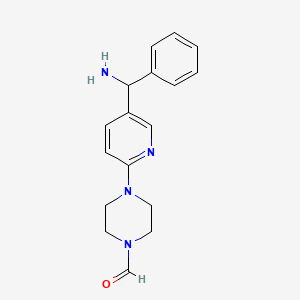

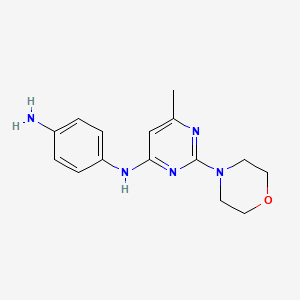



![8-Iodo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one](/img/structure/B11790969.png)

